![molecular formula C12H13BrN2O2 B592245 tert-Butyl-3-brom-1H-pyrrolo[3,2-c]pyridin-1-carboxylat CAS No. 192189-16-5](/img/structure/B592245.png)
tert-Butyl-3-brom-1H-pyrrolo[3,2-c]pyridin-1-carboxylat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
Diese Verbindung dient als Schlüsselzwischenprodukt bei der Synthese verschiedener Azaindol-Derivate, die in der Arzneimittelforschung eine prominente Rolle spielen. Azaindole sind in vielen biologisch aktiven Naturprodukten und synthetischen Derivaten vorhanden und haben in jüngster Zeit mehrere Therapeutika für eine Vielzahl von Krankheiten hervorgebracht . Die einzigartige Struktur von Azaindolen macht sie für die Entwicklung von Kinaseinhibitoren geeignet, die bei der Behandlung von Krebs und anderen Krankheiten von entscheidender Bedeutung sind .
Modulation biologischer Prozesse
Aufgrund seiner biochemischen und biophysikalischen Eigenschaften wird 1-BOC-3-BROMO-5-AZAINDOLE zur Modulation biologischer Prozesse eingesetzt. Es wird als eine privilegierte Struktur in der medizinischen Chemie und in Arzneimittelforschungsprogrammen erkannt, die zur Generierung neuer Therapeutika beiträgt .
Synthetische Chemie
In der synthetischen Chemie wird diese Verbindung zum Aufbau komplexer molekularer Architekturen verwendet. Sie ist besonders nützlich in der Stille-Reaktion, wo sie mit anderen organischen Molekülen gekoppelt werden kann, um verschiedene molekulare Strukturen zu erzeugen, die dann in der weiteren chemischen Synthese und Arzneimittelentwicklung verwendet werden .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-bromopyrrolo[3,2-c]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-6-14-5-4-10(8)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJLRWSJPXZDKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725515 | |
| Record name | tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192189-16-5 | |
| Record name | tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B592165.png)

![tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B592173.png)
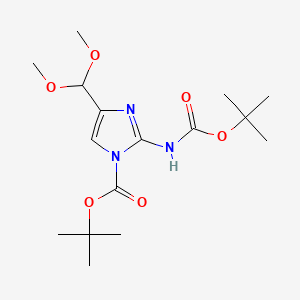
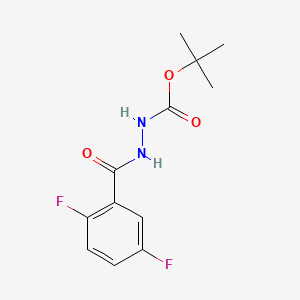

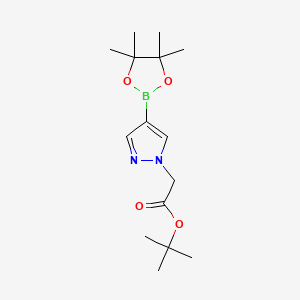
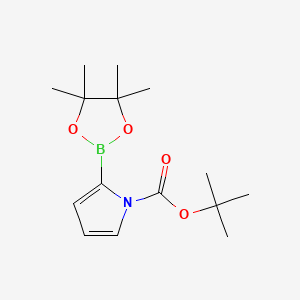
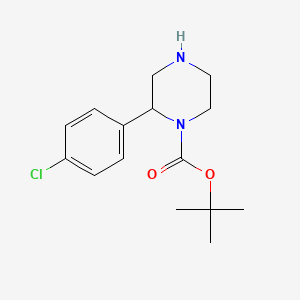
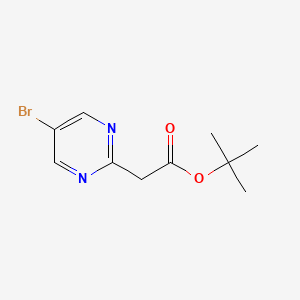
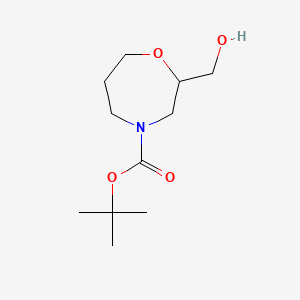
![tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B592184.png)
![tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B592185.png)
